molecular formula C6H3BrClN3O B13007325 5-Bromo-6-chloroimidazo[1,5-a]pyrazin-8-ol

5-Bromo-6-chloroimidazo[1,5-a]pyrazin-8-ol

Cat. No.: B13007325
M. Wt: 248.46 g/mol
InChI Key: UBIMEPCBKGQFRT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloroimidazo[1,5-a]pyrazin-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-alkyl-N-allyl-pyrrolo-2-carboxamides with Pd derivatives to produce pyrrolo[1,2-a]pyrazin-1-ones . This reaction is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-chloroimidazo[1,5-a]pyrazin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyrazine-8-one , while substitution with amines can produce aminoimidazo[1,5-a]pyrazines .

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-6-chloroimidazo[1,5-a]pyrazin-8-ol is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule . It has shown promise in preliminary studies for its antimicrobial and antiviral properties .

Medicine: In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents . These derivatives may exhibit activity against multidrug-resistant tuberculosis (MDR-TB) and other infectious diseases .

Industry: In the industrial sector, this compound is used in the development of advanced materials and catalysts . Its stability and reactivity make it suitable for various applications in material science .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-Bromo-6-chloroimidazo[1,5-a]pyrazin-8-ol is unique due to its specific bromo and chloro substitutions, which may confer distinct chemical reactivity and biological activity . For instance, the presence of both bromine and chlorine atoms can influence the compound’s lipophilicity and electron distribution , potentially enhancing its bioavailability and efficacy in therapeutic applications .

Properties

Molecular Formula

C6H3BrClN3O

Molecular Weight

248.46 g/mol

IUPAC Name

5-bromo-6-chloro-7H-imidazo[1,5-a]pyrazin-8-one

InChI

InChI=1S/C6H3BrClN3O/c7-4-5(8)10-6(12)3-1-9-2-11(3)4/h1-2H,(H,10,12)

InChI Key

UBIMEPCBKGQFRT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=O)NC(=C(N2C=N1)Br)Cl

Origin of Product

United States

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